molecular formula C9H8N2S B3024316 2-Phenyl-1,3-thiazol-4-amine CAS No. 123970-57-0

2-Phenyl-1,3-thiazol-4-amine

Cat. No.: B3024316
CAS No.: 123970-57-0
M. Wt: 176.24 g/mol
InChI Key: BVQGIJQRHQGPHD-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazol-4-amine is a heterocyclic organic compound that features a thiazole ring with an amine group at the 4-position and a phenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are a significant scaffold in medicinal chemistry . The compound’s structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.

Mechanism of Action

Target of Action

The primary target of 2-Phenyl-1,3-thiazol-4-amine is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for cell growth and proliferation .

Mode of Action

This compound interacts with its target, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of this enzyme . This interaction results in the disruption of the methionine salvage pathway, which can lead to the inhibition of cell growth and proliferation .

Biochemical Pathways

The compound affects the methionine salvage pathway by inhibiting the enzyme S-methyl-5-thioadenosine phosphorylase . This pathway is crucial for the synthesis of methionine from S-adenosylmethionine (SAM), a universal methyl group donor involved in the methylation of a wide range of substrates, including DNA, RNA, proteins, and lipids .

Pharmacokinetics

Thiazoles, the class of compounds to which it belongs, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The inhibition of S-methyl-5-thioadenosine phosphorylase by this compound leads to the disruption of the methionine salvage pathway . This disruption can inhibit cell growth and proliferation, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s distribution within the body .

Biochemical Analysis

Biochemical Properties

For instance, 4-phenyl-1,3-thiazol-2-amines have been suggested to interact with S-methyl-5-thioadenosine phosphorylase, which could be explored to enhance activity and decrease potential toxic side effects .

Cellular Effects

Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that 2-Phenyl-1,3-thiazol-4-amine might also have significant effects on various types of cells and cellular processes.

Molecular Mechanism

Molecular docking studies suggest that all compounds fit in the protein’s active site and have the same hydrophobic pocket as the standard drug tamoxifen . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also have significant long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also have significant effects at different dosages in animal models.

Metabolic Pathways

Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also interact with various enzymes or cofactors in metabolic pathways.

Transport and Distribution

Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also be transported and distributed within cells and tissues.

Subcellular Localization

Some thiazole derivatives have shown important anti-promastigote activity associated with good selectivity indexes when considering Vero cells . This suggests that this compound might also have effects on its activity or function in specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. The reaction conditions often include heating in a solvent such as ethanol or acetic acid, with the presence of a base like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3-thiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Phenyl-1,3-thiazol-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole: Lacks the amine group at the 4-position.

    4-Phenyl-1,3-thiazol-2-amine: The positions of the phenyl and amine groups are reversed.

    2-Amino-1,3-thiazole: Lacks the phenyl group at the 2-position.

Uniqueness

2-Phenyl-1,3-thiazol-4-amine is unique due to the presence of both the phenyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-phenyl-1,3-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQGIJQRHQGPHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562173
Record name 2-Phenyl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123970-57-0
Record name 2-Phenyl-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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